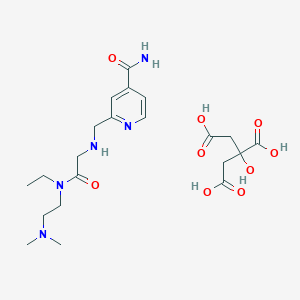![molecular formula C37H49Cl3FN5O2 B8086988 [3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Descripción general
Descripción
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride is a potent inhibitor of tropomyosin, a protein that plays a crucial role in the regulation of actin filaments in cells. This compound has shown significant efficacy in inhibiting the growth of human melanoma cell lines, with an inhibition concentration (IC50) ranging from 3.83 to 6.84 micromolar . It is primarily used in scientific research for its potential as an anti-cancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATM-3507 involves the incorporation of the compound into the coiled coil overlap region of the cancer-associated tropomyosin isoform Tpm3.1. During the co-polymerization of Tpm3.1 with actin, ATM-3507 is integrated into the filaments, saturating at approximately one molecule per Tpm3.1 dimer . The synthetic route typically involves the use of specific peptides containing the C-terminus and N-terminus of Tpm3.1, forming the overlap junction at the interface of adjacent Tpm3.1 dimers .
Industrial Production Methods
Industrial production of ATM-3507 is not extensively documented, but it generally involves large-scale synthesis using the same principles as laboratory synthesis. The compound is produced in solid form, with a molecular weight of 721.17 grams per mole and a chemical formula of C37H49Cl3FN5O2 .
Análisis De Reacciones Químicas
Types of Reactions
ATM-3507 primarily undergoes substitution reactions due to its complex structure. It is poorly incorporated into preformed Tpm3.1/actin co-polymers, indicating that its reactivity is highly specific to the co-polymerization process .
Common Reagents and Conditions
The synthesis and reactions involving ATM-3507 typically require controlled conditions, including specific temperatures and pH levels to ensure the stability of the compound. Common reagents include peptides containing the C-terminus and N-terminus of Tpm3.1 .
Major Products Formed
The major product formed from the reaction of ATM-3507 with Tpm3.1 is a stable co-polymer that integrates into the actin filaments, altering their interactions with actin-binding proteins and myosin motors .
Aplicaciones Científicas De Investigación
ATM-3507 has several significant applications in scientific research:
Cancer Research: It has shown promising results as an anti-cancer agent, particularly in inhibiting the growth of human melanoma cell lines
Cell Biology: The compound is used to study the regulation of actin filaments and the role of tropomyosin in cellular functions.
Drug Development: ATM-3507 is being explored for its potential to enhance the efficacy of anti-microtubule agents in cancer therapy.
Mecanismo De Acción
ATM-3507 exerts its effects by integrating into the 4-helix coiled coil overlap junction of Tpm3.1-containing actin filaments. This integration alters the lateral movement of Tpm3.1 across the actin surface, resulting in changes in filament interactions with actin-binding proteins and myosin motors . The compound’s mechanism of action is highly specific to the Tpm3.1 isoform, making it a targeted anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
TR100: Another potent tropomyosin inhibitor with similar anti-cancer properties.
Vincristine: An anti-microtubule agent that shows synergistic effects when used in combination with ATM-3507.
Uniqueness
ATM-3507 is unique in its specific targeting of the Tpm3.1 isoform, which is predominantly expressed in cancer cells. This specificity allows for targeted inhibition of cancer cell growth with minimal impact on normal cells .
Propiedades
IUPAC Name |
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46FN5O2.3ClH/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30;;;/h4,6-13,26-27H,5,14-25H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBZKJSPTZCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49Cl3FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


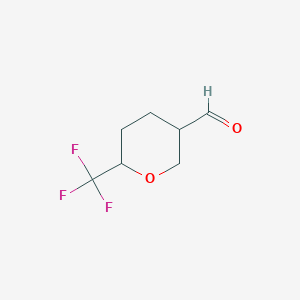
![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)


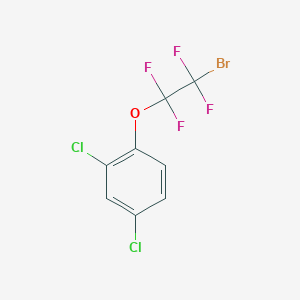


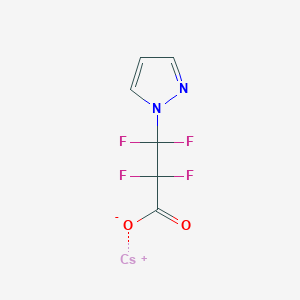
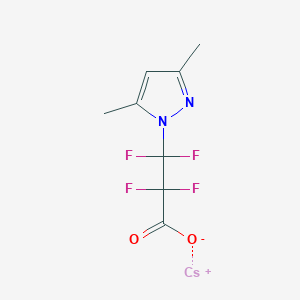
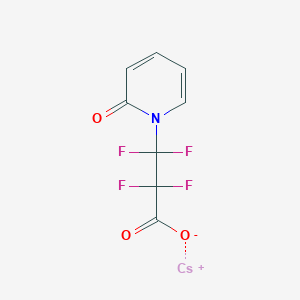
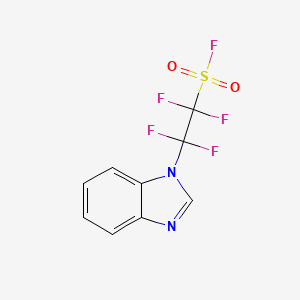

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)
